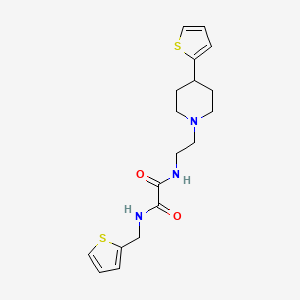

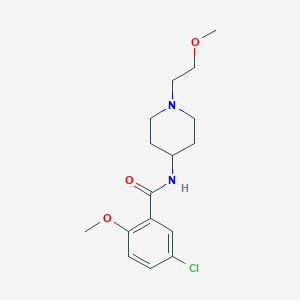

![molecular formula C19H16N2O6S B2509388 N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2034564-95-7](/img/structure/B2509388.png)

N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives is a topic of significant interest due to their potential biological activities. The papers provided detail various synthetic routes for different sulfonamide compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves structure-activity relationship (SAR) studies and biochemical characterization . Another study describes the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, where the introduction of a fluorine atom was found to enhance COX-2 selectivity . Additionally, the synthesis of 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide is reported, with some compounds showing strong inhibition of human carbonic anhydrases . A gold(I)-catalyzed cascade reaction was used to obtain a variety of N-(furan-3-ylmethylene)benzenesulfonamides, showcasing a 1,2-alkynyl migration onto a gold carbenoid .

Molecular Structure Analysis

The molecular structures of synthesized sulfonamides are crucial for their biological activity. The crystal structure of N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide was determined, revealing intermolecular hydrogen bonds and a gauche conformation about the C-S-N angle . Similarly, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network . These structural features are important for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The papers discuss various chemical reactions involved in the synthesis of sulfonamide derivatives. For example, the synthesis of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides involved the reaction of aminoguanidines with phenylglyoxal hydrate . The synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine is another example of a condensation reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are influenced by their molecular structure. The antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide was evaluated, showing great activity against various bacteria . The metabolic stability of the synthesized triazines was also tested, with certain moieties increasing stability . Computational studies, including Density Functional Theory (DFT) and molecular docking, were used to predict the properties and potential biological activities of these compounds [7, 8].

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Sulfonamide derivatives have been synthesized and evaluated for their anticancer activity across various human tumor cell lines. For instance, a study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives revealed potent anticancer activity against cell lines like HeLa, HCT-116, and MCF-7. These compounds induce apoptosis, promote cell cycle arrest in the G2/M phase, and activate caspase activity in cancer cells, suggesting a potential pathway for cancer therapy (Żołnowska et al., 2018).

Antimicrobial Activity

Sulfonamide compounds also exhibit significant antimicrobial activity. A study demonstrated the synthesis of N-pyridin-3-yl-benzenesulfonamide and its effective antimicrobial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli (Ijuomah et al., 2022).

Eigenschaften

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6S/c22-18-9-10-19(23)21(18)13-3-6-15(7-4-13)28(24,25)20-12-14-5-8-17(27-14)16-2-1-11-26-16/h1-8,11,20H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFDFNZJWBONOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)

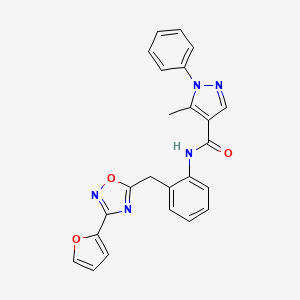

![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)

![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)